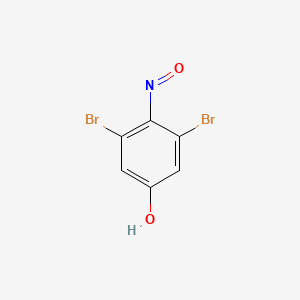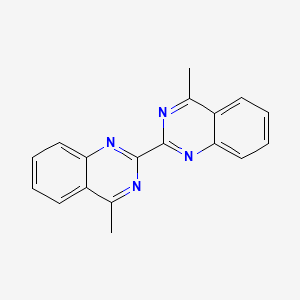![molecular formula C24H20N2O4 B11053388 (4E)-5-(3-Hydroxyphenyl)-1-(4-hydroxyphenyl)-4-[1-(phenylamino)ethylidene]pyrrolidine-2,3-dione](/img/structure/B11053388.png)
(4E)-5-(3-Hydroxyphenyl)-1-(4-hydroxyphenyl)-4-[1-(phenylamino)ethylidene]pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-1-ANILINOETHYLIDENE]-5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)DIHYDRO-1H-PYRROLE-2,3-DIONE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrole ring substituted with an anilinoethylidene group and two hydroxyphenyl groups, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-ANILINOETHYLIDENE]-5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)DIHYDRO-1H-PYRROLE-2,3-DIONE typically involves multi-step organic reactions. One common route includes the condensation of aniline with ethylidene malonate, followed by cyclization and subsequent functional group modifications to introduce the hydroxyphenyl groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-ANILINOETHYLIDENE]-5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)DIHYDRO-1H-PYRROLE-2,3-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl groups yields quinones, while reduction leads to amine derivatives.
Scientific Research Applications
4-[(E)-1-ANILINOETHYLIDENE]-5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)DIHYDRO-1H-PYRROLE-2,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-1-ANILINOETHYLIDENE]-5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)DIHYDRO-1H-PYRROLE-2,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share similar aromatic structures and biological activities.
Pyrrole Derivatives: Have comparable chemical properties and reactivity.
Quinone Derivatives: Exhibit similar oxidation-reduction behavior.
Uniqueness
What sets 4-[(E)-1-ANILINOETHYLIDENE]-5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)DIHYDRO-1H-PYRROLE-2,3-DIONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H20N2O4 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
(4E)-4-(1-anilinoethylidene)-5-(3-hydroxyphenyl)-1-(4-hydroxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H20N2O4/c1-15(25-17-7-3-2-4-8-17)21-22(16-6-5-9-20(28)14-16)26(24(30)23(21)29)18-10-12-19(27)13-11-18/h2-14,22,25,27-28H,1H3/b21-15+ |
InChI Key |
BANKBFZWKKKCEL-RCCKNPSSSA-N |
Isomeric SMILES |
C/C(=C\1/C(N(C(=O)C1=O)C2=CC=C(C=C2)O)C3=CC(=CC=C3)O)/NC4=CC=CC=C4 |
Canonical SMILES |
CC(=C1C(N(C(=O)C1=O)C2=CC=C(C=C2)O)C3=CC(=CC=C3)O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(5,6,7-Trimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]amino}benzoic acid](/img/structure/B11053312.png)
![6-(butoxymethyl)-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11053318.png)
![4-hydroxy-5-[5-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]benzene-1,2-dicarbonitrile](/img/structure/B11053330.png)
![2-amino-2',5-dioxo-1-[4-(trifluoromethyl)phenyl]-1',2',5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indole]-3-carbonitrile](/img/structure/B11053335.png)
![3-benzyl-5-hydroxy-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione](/img/structure/B11053341.png)
![5-[4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-5-isoxazolyl]-2-methoxyphenol](/img/structure/B11053353.png)
![6-chloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11053354.png)
![3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11053361.png)

![N-{4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11053367.png)
![2-{[6-Amino-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11053372.png)
![Pyrazino[1,2-a][1,3]benzimidazol-8-amine, 1,2,3,4-tetrahydro-2-(2-phenylethyl)-](/img/structure/B11053384.png)
![3-(4-chlorophenyl)-6-(2,6-dimethylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11053390.png)
